![molecular formula C17H18FN3O4S B2953650 N-(4-fluorophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide CAS No. 949784-16-1](/img/structure/B2953650.png)
N-(4-fluorophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
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Description
N-(4-fluorophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide, also known as compound JNJ-47965567, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. It was first synthesized by Janssen Pharmaceutica, a subsidiary of Johnson & Johnson, and has since undergone extensive scientific research to evaluate its efficacy and mechanism of action.
Scientific Research Applications
Pharmacological Characterization in Opioid Receptors
N-(4-fluorophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide demonstrates significant interaction with opioid receptors, specifically as a κ-opioid receptor (KOR) antagonist. This is evident in its ability to block KOR and μ-opioid receptors (MORs) induced analgesia, highlighting its potential for treating depression and addiction disorders (Grimwood et al., 2011).
Chemical Synthesis and Reactivity
Research in the field of chemical synthesis has explored the reactivity of similar compounds. These studies provide insights into the chemical properties and potential applications in the synthesis of complex organic compounds (Banks et al., 1996).
Radiopharmaceutical Applications
Compounds structurally related to N-(4-fluorophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide have been explored for use in radiopharmaceuticals. They are employed as radioligands for PET imaging, particularly for identifying and imaging specific protein targets in various diseases (Dollé et al., 2008).
Anticancer and Antimicrobial Potential
Several derivatives of similar compounds exhibit potent anticancer and antimicrobial activities. These findings suggest the potential of N-(4-fluorophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide in developing new therapeutic agents (Fallah-Tafti et al., 2011).
properties
IUPAC Name |
N-(4-fluorophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4S/c18-13-3-5-14(6-4-13)19-16(22)12-20-11-15(7-8-17(20)23)26(24,25)21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKUYMXEXOWUSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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